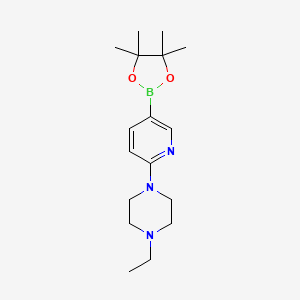

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Description

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS: 940285-00-7, MW: 317.23) is a boron-containing heterocyclic compound featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position and an ethyl-substituted piperazine moiety at the 2-position . This structure is critical in medicinal chemistry and materials science, particularly as a Suzuki-Miyaura cross-coupling intermediate for synthesizing biaryl compounds .

Properties

IUPAC Name |

1-ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-8-7-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHOOXGDGVOLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694405 | |

| Record name | 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940285-00-7 | |

| Record name | 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is with a molecular weight of approximately 272.15 g/mol. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests potential applications in drug design due to boron's unique properties in biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The piperazine ring is known for its role in enhancing pharmacological properties and improving solubility. The pyridine derivative contributes to the compound's ability to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds containing piperazine and pyridine scaffolds exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can induce apoptosis in various cancer cell lines.

Antiviral Activity

The compound's potential antiviral properties have also been explored. Studies suggest that similar structures can inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related piperazine derivative exhibited potent growth inhibition against breast cancer cells (MCF-7) with an IC50 value of 10.5 µM. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

- Antiviral Efficacy : Another investigation focused on the antiviral efficacy against HIV showed that compounds similar to 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine had EC50 values lower than 10 nM against wild-type strains .

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that derivatives exhibit low toxicity profiles in animal models at doses up to 2000 mg/kg without significant adverse effects observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked pyridinylboronate esters. Key structural analogs include:

Structural and Functional Differences

- Lipophilicity : The ethyl substituent increases logP (calculated: 2.56) compared to methyl (logP: 1.98) and acetyl (logP: 1.72) derivatives, making the target compound more suitable for CNS-targeting therapeutics .

- Synthetic Utility : The acetyl derivative (CAS 1073372-01-6) is less reactive in cross-coupling due to steric and electronic effects, while the methyl analog (CAS 444120-94-9) shows faster reaction kinetics .

- Stability : Unsubstituted piperazine (CAS 871125-86-9) is prone to oxidation, whereas ethyl and tert-Boc derivatives exhibit improved air and moisture stability .

Preparation Methods

Synthesis of the Boronic Ester-Functionalized Pyridine Fragment

- Boron-aryl coupling via Suzuki-Miyaura reaction is the predominant approach for installing the tetramethyl-dioxaborolane group onto the pyridine ring.

- Precursors: 2-bromopyridine derivatives are reacted with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, typically Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Reaction conditions: Elevated temperatures (80–110°C) in polar solvents like dioxane or dimethylformamide (DMF), with bases such as potassium acetate or potassium carbonate to facilitate transmetalation.

2-bromopyridine + bis(pinacolato)diboron → 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)pyridine

Data:

- Yield: Typically 70–85% under optimized conditions.

- Purification: Flash chromatography or recrystallization from suitable solvents.

- The method's versatility allows for substitution at various pyridine positions, with regioselectivity controlled by electronic effects and reaction conditions.

Functionalization of the Piperazine Core

- N-alkylation of piperazine: The piperazine ring is alkylated with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents such as acetonitrile.

- Selective substitution: Achieved by controlling stoichiometry and reaction conditions to favor monoalkylation at the nitrogen atom.

Piperazine + Ethyl bromide → N-Ethylpiperazine

- Reaction conditions: Reflux in acetonitrile with a base, typically potassium carbonate, for 12–24 hours.

Coupling of the Pyridine Boronic Ester with the Piperazine

- Suzuki-Miyaura coupling is employed to connect the boronic ester-functionalized pyridine to a halogenated piperazine derivative.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Elevated temperatures (80–110°C), in solvents like dioxane, with bases such as potassium carbonate or cesium carbonate.

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)pyridine + halogenated piperazine → Coupled product

Final Assembly and Purification

- Purification techniques include flash chromatography, recrystallization, and preparative HPLC.

- Characterization: Confirmed via NMR, MS, and IR spectroscopy, ensuring the integrity of the boronic ester and heterocyclic framework.

Data Table Summarizing Preparation Conditions

| Step | Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Borylation of pyridine | 2-bromopyridine + B2Pin2 | Pd(dppf)Cl2 | Dioxane | 80–110°C | 70–85% | Regioselective at 2-position |

| 2 | N-alkylation of piperazine | Piperazine + Ethyl bromide | K2CO3 | Acetonitrile | Reflux (~80°C) | >90% | Monoalkylation favored |

| 3 | Suzuki coupling | Boronic ester pyridine + halogenated piperazine | Pd(PPh3)4 | Dioxane | 80–110°C | 70–90% | High regioselectivity |

| 4 | Purification | Chromatography | - | - | - | - | Ensures purity and structural confirmation |

Notes on Reaction Optimization and Research Findings

- Regioselectivity: Achieved through electronic effects and choice of halogenation position on pyridine.

- Reaction conditions: Elevated temperatures and inert atmospheres (nitrogen or argon) are critical for high yields.

- Purification: Flash chromatography with silica gel or reverse-phase HPLC ensures removal of palladium residues and impurities.

- Scalability: These methods are adaptable for scale-up, with careful control of reaction parameters to maintain yield and purity.

Q & A

Q. What are the key synthetic strategies for preparing 1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety. For example, coupling a pyridine-boronate ester precursor with a substituted piperazine under inert conditions (e.g., nitrogen or argon) prevents oxidation or hydrolysis of the boronate group. Reaction parameters such as solvent choice (DMF or DMSO), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) are critical for optimizing yield (often 60–85%) and purity . Post-synthesis purification via HPLC or column chromatography ensures high purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity and purity?

Advanced analytical techniques are employed:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the presence of the piperazine ring, pyridine, and dioxaborolane groups. For instance, the boron atom in the dioxaborolane moiety shows a characteristic peak in ¹¹B NMR at ~30 ppm .

- Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.2 for C₁₉H₂₈BN₃O₂) .

- HPLC with UV detection ensures purity (>98%) by resolving impurities from unreacted intermediates .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group acts as a boronate ester, enabling transmetalation with palladium catalysts. The mechanism involves:

Oxidative addition : Aryl halides (e.g., aryl bromides) react with Pd(0) to form Pd(II) intermediates.

Transmetalation : The boronate ester transfers the aryl group to Pd(II).

Reductive elimination : The coupled product (e.g., biaryl derivatives) is released, regenerating Pd(0).

Key factors include base selection (e.g., K₂CO₃) and solvent polarity to stabilize intermediates. Competing side reactions, such as protodeboronation, are minimized by maintaining anhydrous conditions .

Q. How do structural modifications influence the compound’s biological activity and target selectivity?

Structure-activity relationship (SAR) studies reveal:

- Piperazine substitution : Replacing the ethyl group with bulkier substituents (e.g., trifluoroethyl) enhances binding to hydrophobic pockets in enzymes like phosphoglycerate dehydrogenase .

- Pyridine positioning : The 2-pyridyl group improves π-π stacking with aromatic residues in protein targets, as shown in molecular docking simulations .

- Boronate reactivity : Hydrolysis of the dioxaborolane to a boronic acid under physiological conditions can modulate interactions with serine proteases or glycosidases .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., human phosphoglycerate dehydrogenase), identifying key hydrogen bonds with catalytic residues (e.g., Asp-263) .

- Density Functional Theory (DFT) : Calculates the boron atom’s electrophilicity, predicting its reactivity in covalent inhibition mechanisms .

- MD simulations : Track conformational stability in aqueous environments, revealing aggregation tendencies that may affect bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

Conflicting yields (e.g., 50% vs. 80%) may arise from:

- Catalyst purity : Impure Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) reduce efficiency.

- Oxygen/moisture : Inadequate inert conditions lead to boronate decomposition, lowering yields.

- Substrate ratios : Excess aryl halide (1.5 eq.) improves conversion but requires careful stoichiometric balancing .

Q. Why do SAR studies report conflicting bioactivity for analogs with minor substituent changes?

Subtle structural changes (e.g., methyl vs. methoxy groups) can alter:

- Solubility : Hydrophobic substituents reduce aqueous solubility, diminishing cellular uptake despite high in vitro potency .

- Metabolic stability : Ethyl groups resist CYP450 oxidation better than methyl groups, prolonging half-life in pharmacokinetic studies .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound?

- Step 1 : Prepare the pyridine-boronate ester via Miyaura borylation of 2-bromo-5-iodopyridine with bis(pinacolato)diboron (1.1 eq.) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C .

- Step 2 : Couple with 1-ethylpiperazine using Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ in DMF at 100°C for 12 hours .

- Step 3 : Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to isolate the product .

Q. How to optimize reaction conditions for scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.